2,3-Dichloro-6-nitrobenzylamine
Description
Significance within Organic Synthesis and Medicinal Chemistry Research
The primary significance of 2,3-Dichloro-6-nitrobenzylamine lies in its role as a critical intermediate in the synthesis of pharmaceutical compounds. echemi.com Most notably, it is a key precursor in the preparation of Anagrelide, a medication used for the treatment of myeloproliferative disorders. echemi.comchemicalbook.com The synthesis of Anagrelide involves the reaction of this compound with ethyl glycinate (B8599266) to form an intermediate, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, which is subsequently cyclized. google.com
Beyond its established role in Anagrelide synthesis, the scaffold of this compound is being explored in medicinal chemistry for the development of novel therapeutic agents. Research has indicated that derivatives of this compound show potential as selective enzyme inhibitors. For instance, certain derivatives have been investigated for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in androgen metabolism and implicated in the progression of prostate cancer. Preclinical studies using human prostate cancer cell lines (LNCaP) have demonstrated that derivatives can reduce tumor growth, highlighting the compound's utility as a template for designing new anti-cancer agents.
The compound also serves as an intermediate in the agrochemical field, specifically in the synthesis of the pesticide aclonifen. google.com
Historical Context of its Synthesis and Derivatives in Research
The synthesis of this compound and its derivatives has evolved over time, with a focus on improving efficiency, safety, and scalability for industrial application. Early synthetic routes to downstream products like Anagrelide were often multi-step processes that required tedious purification methods. For example, a process described in U.S. Patent 5,801,245, starting from 2,3-dichlorotoluene (B105489), involved radical halogenation and required column chromatography for purification at each stage, making the process difficult and less viable for industrial scale-up. google.com The use of solvents like chloroform (B151607) in these older methods also posed industrial application challenges. google.com
More contemporary research has focused on developing more direct and efficient synthetic pathways. One prominent method for producing the related precursor, 2,3-dichloro-6-nitroaniline (B1587157), involves the direct ammonolysis of 2,3,4-trichloronitrobenzene (B101362). google.com An early iteration of this method used an organic solvent like dioxane in a sealed tube at high temperatures, resulting in an 81% yield but with concerns regarding safety and the need for chromatographic purification. google.com
A significant advancement is detailed in a modern patent, which describes a highly efficient and environmentally friendlier process. google.com This method uses water as the solvent and a sulfur-containing compound as a catalyst to mediate the reaction between 2,3,4-trichloronitrobenzene and ammonia (B1221849) water in a high-pressure reactor. google.com This improved process boasts a high yield and selectivity of over 99%, greatly reduces reaction times, and is suitable for industrial production. google.com
The table below summarizes key synthesis routes for precursors and derivatives of this compound.
| Starting Material | Key Reagents | Product | Key Features |
| 2,3-Dichlorotoluene | Radical halogenation reagents | Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride | Multi-step; Requires column chromatography; Not industrially viable. google.com |
| 2,3,4-Trichloronitrobenzene | Ammonia water, Dioxane | 2,3-Dichloro-6-nitroaniline | Lower yield (81%); Requires purification. google.com |
| 2,3,4-Trichloronitrobenzene | Ammonia water, Sulfur-containing catalyst, Water | 2,3-Dichloro-6-nitroaniline | High yield (>99%); High selectivity; Industrially scalable. google.com |
| 2,3-Dichloro-6-nitrobenzaldehyde (B1310661) | Sodium borohydride (B1222165), Methane sulfonyl chloride, Glycine (B1666218) ethyl ester | Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine | A multi-step process to a key Anagrelide intermediate. google.com |
Overview of Current Research Landscape and Future Directions
The current research landscape for this compound and its derivatives is focused on two main areas: process optimization and the exploration of new biological activities. Researchers continue to seek improvements in synthesis efficiency, aiming to utilize less hazardous reagents and optimize reaction conditions to enhance yields and minimize byproducts. The development of scalable synthesis methods suitable for large-scale industrial applications remains a key objective. google.com
In medicinal chemistry, structure-activity relationship (SAR) studies are guiding the modification of the this compound scaffold to enhance the potency and selectivity of its derivatives as therapeutic agents. The inhibition of enzymes such as 17β-HSD3 is a promising area, with some derivatives achieving IC50 values (a measure of inhibitory strength) as low as 74 nM.
Future research is expected to continue along these lines. A deeper investigation into the mechanism of action of these derivatives against various biological targets is anticipated. The design of novel analogs with improved pharmacological profiles will likely be a major focus, potentially expanding their therapeutic applications beyond prostate cancer. Furthermore, the principles of green chemistry will probably play a larger role in the development of new synthetic routes, emphasizing sustainability and environmental safety.
The table below outlines the primary research applications of key compounds in this chemical family.
| Compound | Research Application |
| Anagrelide | Therapeutic agent for myeloproliferative disorders. chemicalbook.com |
| This compound Derivatives | Investigated as potential inhibitors of 17β-HSD3 for prostate cancer treatment. |
| 2,3-Dichloro-6-nitroaniline | Precursor to the pesticide aclonifen; has shown antibacterial and anti-HIV activity in research. google.combiosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQPKDBOSKBIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573627 | |
| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-49-3 | |
| Record name | 1-(2,3-Dichloro-6-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-6-nitrobenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Route Optimization for 2,3 Dichloro 6 Nitrobenzylamine
Established Synthetic Pathways
Two principal routes for the synthesis of 2,3-Dichloro-6-nitrobenzylamine have been extensively documented in scientific literature. The first pathway initiates with 1,2,3-Trichlorobenzene (B84244) and proceeds through a series of nitration, cyanation, and reduction steps. The second established route utilizes 2,3-Dichlorobenzaldehyde (B127699) as the starting material.
Synthesis from 1,2,3-Trichlorobenzene via 2,3-Dichloro-6-nitrobenzonitrile Reduction
A well-established method for the preparation of this compound begins with the readily available industrial chemical, 1,2,3-Trichlorobenzene. This multi-step synthesis involves the initial nitration of the benzene (B151609) ring, followed by the introduction of a nitrile group, and concluding with the reduction of this nitrile to the final benzylamine (B48309) product.
The inaugural step in this synthetic sequence is the nitration of 1,2,3-Trichlorobenzene. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
The reaction conditions, including temperature and the ratio of nitric acid to the substrate, are critical for achieving high conversion and selectivity. For instance, one patented method describes dissolving 1,2,3-Trichlorobenzene in 98% sulfuric acid and then adding a mixture of 98% sulfuric acid and 95% nitric acid. The molar ratio of nitric acid to 1,2,3-trichlorobenzene is maintained between 1.05:1 and 1.15:1, with the reaction temperature controlled between 50-60°C for 2-3 hours to yield 2,3,4-Trichloronitrobenzene (B101362).
Table 1: Nitration of 1,2,3-Trichlorobenzene - Reaction Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Starting Material | 1,2,3-Trichlorobenzene | |
| Reagents | Nitric Acid (95%), Sulfuric Acid (98%) | |
| Molar Ratio (Nitric Acid:Substrate) | 1.05:1 to 1.15:1 | |
| Temperature | 50-60°C | |
| Reaction Time | 2-3 hours | |
| Product | 2,3,4-Trichloronitrobenzene |
The subsequent step involves the conversion of 2,3,4-Trichloronitrobenzene to 2,3-Dichloro-6-nitrobenzonitrile. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is replaced by a cyanide group. A common method for this transformation is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN).
In a typical procedure, 2,3,4-Trichloronitrobenzene is heated with cuprous cyanide in a solvent such as pyridine. The mixture is heated to a temperature around 165°C. Following the reaction, the mixture is treated with concentrated hydrochloric acid and extracted with an organic solvent like toluene. The product, 2,3-Dichloro-6-nitrobenzonitrile, can then be isolated and purified by recrystallization from a solvent such as methanol (B129727) to achieve high purity. Yields for this step are reported to be around 85% before recrystallization.
The final step in this pathway is the reduction of the nitrile group in 2,3-Dichloro-6-nitrobenzonitrile to an amine, yielding the target compound, this compound. This reduction can be effectively carried out using a borane-tetrahydrofuran (B86392) complex (BH₃·THF). This reagent is a selective reducing agent that readily reduces nitriles to primary amines under relatively mild conditions. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF).
1,2,3-Trichlorobenzene, the starting material, is a persistent organic pollutant and has been identified at numerous hazardous waste sites. Toxicological studies have indicated that it can cause irritation to the eyes, skin, and respiratory tract. Animal studies have shown adverse effects on the liver and thyroid. While there is limited data on its effects in humans, exposure is a significant concern.
The use of cuprous cyanide in the cyanation step also presents a significant toxicity hazard. Cyanide compounds are highly toxic and require stringent handling procedures to prevent exposure. The management of waste generated from this step, particularly the cyanide-containing residues, adds to the environmental and safety concerns of the process.
Synthesis from 2,3-Dichlorobenzaldehyde
An alternative and more direct synthetic route to this compound starts from 2,3-Dichlorobenzaldehyde. This pathway involves the nitration of the dichlorobenzaldehyde, followed by a reductive amination or a similar conversion of the aldehyde group to a benzylamine.
The initial nitration of 2,3-Dichlorobenzaldehyde is typically performed using concentrated nitric acid in a sulfuric acid medium. The reaction conditions must be carefully controlled to favor the formation of the desired 6-nitro isomer and to minimize the formation of byproducts. Following nitration, the resulting 2,3-dichloro-6-nitrobenzaldehyde (B1310661) can be converted to the benzylamine. One approach involves the reduction of the aldehyde to the corresponding alcohol, 2,3-dichloro-6-nitrobenzyl alcohol, which is then further reacted to form the benzylamine.
This route can be more atom-economical and may involve fewer steps compared to the synthesis starting from 1,2,3-Trichlorobenzene. However, the availability and cost of the starting material, 2,3-Dichlorobenzaldehyde, can be a limiting factor for large-scale industrial production.
Table 2: Comparison of Synthetic Routes
| Feature | Synthesis from 1,2,3-Trichlorobenzene | Synthesis from 2,3-Dichlorobenzaldehyde |
|---|---|---|
| Starting Material | 1,2,3-Trichlorobenzene | 2,3-Dichlorobenzaldehyde |
| Number of Key Steps | 3 (Nitration, Cyanation, Reduction) | 2 (Nitration, Amine Formation) |
| Key Intermediates | 2,3,4-Trichloronitrobenzene, 2,3-Dichloro-6-nitrobenzonitrile | 2,3-Dichloro-6-nitrobenzaldehyde |
| Potential Advantages | Readily available starting material | Potentially fewer steps, higher atom economy |
| Potential Disadvantages | Toxicity of precursors (Trichlorobenzene, Cyanide), multi-step process | Availability and cost of starting material |
Table of Mentioned Compounds
Nitration of 2,3-Dichlorobenzaldehyde to 2,3-Dichloro-6-nitrobenzaldehyde
The initial step in this synthetic sequence is the nitration of 2,3-dichlorobenzaldehyde. This electrophilic aromatic substitution is typically achieved by treating 2,3-dichlorobenzaldehyde with a nitrating agent. A common method involves the use of concentrated nitric acid in a sulfuric acid medium. The reaction must be carefully controlled with respect to temperature to manage the exothermic nature of the reaction and to minimize the formation of unwanted regioisomers and other byproducts. google.com
Reduction to 2,3-Dichloro-6-nitrobenzyl Alcohol
Following nitration, the resulting 2,3-dichloro-6-nitrobenzaldehyde is reduced to form 2,3-dichloro-6-nitrobenzyl alcohol. google.com This transformation of the aldehyde functional group to a primary alcohol is a critical step. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reducing agent for this purpose. google.com The reaction is generally carried out in a suitable solvent system, which can include a C1 to C6 alcohol like methanol or ethanol, or a chlorinated solvent such as methylene (B1212753) chloride. google.com The temperature is often kept low, for instance between 0-5°C, to ensure selectivity and prevent side reactions. google.com
Table 1: Example Conditions for the Reduction of 2,3-Dichloro-6-nitrobenzaldehyde Data sourced from patent literature describing the synthesis of related intermediates. google.com
| Parameter | Value |
| Starting Material | 2,3-dichloro-6-nitrobenzaldehyde in methylene chloride |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Co-solvent | Methanol |
| Primary Solvent | Methylene chloride |
| Temperature | 0-5°C |
| Reaction Time | ~1 hour |
Conversion to Benzyl (B1604629) Chloride (e.g., with SOCl₂)
The subsequent step involves the conversion of the 2,3-dichloro-6-nitrobenzyl alcohol into the more reactive 2,3-dichloro-6-nitrobenzyl chloride. A standard reagent for this chlorination is thionyl chloride (SOCl₂). However, processes using thionyl chloride can be problematic on an industrial scale, as the reaction can be exothermic and difficult to control, potentially leading to the formation of impurities and a lower yield. google.com
An alternative and improved method involves converting the alcohol to a sulfonate ester, such as a mesylate, besylate, or tosylate, by reacting it with an appropriate alkyl or aryl sulfonyl halide in the presence of a base like triethylamine (B128534). google.com This approach is noted to be non-exothermic, which mitigates the formation of impurities and offers better control over the reaction. google.com The resulting sulfonate is an excellent leaving group, facilitating the subsequent substitution reaction.
Condensation with Glycine (B1666218) Ethyl Ester to form Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate
The activated benzyl chloride or benzyl sulfonate is then reacted with glycine ethyl ester in a condensation reaction to produce ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate. google.comguidechem.com This step forms a new carbon-nitrogen bond. In older processes using the benzyl bromide intermediate, this reaction could require prolonged periods of reflux (e.g., 14 hours) and necessitate purification by column chromatography, making it less efficient for industrial applications. google.com Improved processes utilizing the sulfonate intermediate can proceed under milder conditions and may not require extensive purification. google.com This compound is a direct precursor in the synthesis of more complex molecules. chemicalbook.com
Alternative Reductive Amination Strategies for Benzyl Amine Formation
Reductive amination represents a more direct and powerful alternative for forming the C-N bond, effectively converting a carbonyl compound into an amine in a single conceptual operation. harvard.edumasterorganicchemistry.com This strategy avoids the multi-step process of alcohol formation and subsequent conversion to a halide. In this approach, 2,3-dichloro-6-nitrobenzaldehyde would be condensed with an amine source (like ammonia) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired this compound. harvard.edu
A key advantage of reductive amination is that it can prevent the overalkylation that often plagues direct alkylation methods. harvard.edu Various reducing agents are suitable for this purpose, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. harvard.edumasterorganicchemistry.com These reagents are milder than sodium borohydride and can selectively reduce the iminium ion in the presence of the starting aldehyde, which is crucial for high yields. masterorganicchemistry.com The reaction is often performed at a controlled pH, typically between 6 and 7, to facilitate imine formation without prematurely reducing the carbonyl group. harvard.edu
Novel and Improved Synthetic Approaches
The quest for more efficient, safer, and economically viable manufacturing processes has driven the development of new synthetic routes to this compound and its precursors.
Development of More Efficient and Economical Routes
Significant efforts have been made to streamline the synthesis and avoid problematic reagents and conditions. Older methods starting from 1,2,3-trichlorobenzene involved a cyanation step using highly toxic cuprous cyanide at elevated temperatures, followed by a reduction with diborane, a flammable and difficult-to-handle gas, making the process unsuitable for industrial scale-up. google.comprepchem.com Another approach starting from 2,3-dichlorotoluene (B105489) required radical halogenation and purification by column chromatography at each stage, which is tedious and industrially unviable. google.comgoogle.com
A more recent and highly efficient approach involves the direct ammonolysis of 2,3,4-trichloronitrobenzene. google.com In this method, the chlorine atom at the 4-position of the aromatic ring undergoes nucleophilic substitution by ammonia (B1221849). The reaction is conducted in water using a high-pressure reactor. The addition of a sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, has been shown to dramatically improve reaction kinetics and selectivity. google.com This process boasts high yields (over 99%) and excellent selectivity, while being environmentally friendlier and more cost-effective, making it well-suited for industrial production. google.com
Table 2: Example Conditions for the Catalytic Ammonolysis of 2,3,4-Trichloronitrobenzene Data sourced from patent literature. google.com
| Parameter | Value |
| Starting Material | 2,3,4-Trichloronitrobenzene |
| Reagent | 30% Ammonia Water |
| Catalyst | p-Hydroxybenzenesulfonic acid |
| Solvent | Water |
| Temperature | 80°C |
| Pressure | 0.3-0.4 MPa |
| Reaction Time | 6 hours |
| Purity | >99% |
| Yield | >99% |
Addressing Industrial Scale-Up Challenges and Environmental Friendliness
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its precursors presents several challenges. Historically, synthetic routes, such as those starting from o-dichlorobenzene, involved nitration and subsequent separation of isomers like 2,3-dichloronitrobenzene (B165493) and 3,4-dichloronitrobenzene. patsnap.com A significant challenge in these routes is the effective separation of the desired product from byproducts, which can be difficult and costly on an industrial scale. patsnap.com
Furthermore, traditional methods often rely on harsh reaction conditions and generate considerable environmental burdens. For instance, nitration reactions completed with sulfuric acid that cannot be recycled post-reaction create significant environmental pressure. patsnap.com Production processes that are not carefully controlled can also present safety hazards, including the risk of material shifting during feeding in multi-stage batch processes. patsnap.com
To overcome these issues, modern industrial methods focus on environmental friendliness and efficiency. A key development is the use of water as a solvent instead of organic solvents like dioxane, which has been shown to be harmful to the environment. google.com Environmentally improved preparation methods aim for the effective recovery and reuse of materials such as sulfuric acid, organic solvents, and ammonia water, thus reducing waste and consumption. patsnap.com These advancements lead to processes with milder reaction conditions, higher safety profiles, and lower production costs, making them suitable for large-scale industrial application. google.com
Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of precursors to this compound, such as the structurally similar compound 2,3-dichloro-6-nitroaniline (B1587157). Catalytic methods are preferred as they can proceed under milder conditions and often exhibit superior performance in terms of yield and selectivity.
One patented method describes the preparation of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene via an ammonolysis reaction. google.com This reaction is conducted in a high-pressure kettle using water as a solvent and aqueous ammonia, with a sulfur-containing compound acting as a catalyst. google.com This catalytic approach represents a significant improvement over non-catalytic methods that may require higher temperatures and result in lower yields. google.com
Role of Catalysts in Reaction Selectivity and Yield
Catalysts are crucial for directing a reaction towards the desired product (selectivity) and maximizing the amount of product formed (yield). In the synthesis of 2,3-dichloro-6-nitroaniline, the addition of a small amount of a sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, has a profound effect. google.com The presence of this catalyst enables the reaction to achieve yields and selectivity of over 99%. google.com This high degree of control is essential for industrial processes, as it minimizes the formation of impurities and simplifies the downstream purification process.
| Raw Material | Catalyst | Catalyst Ratio (to raw material) | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |
| 120g 2,3,4-trichloronitrobenzene | 6g p-hydroxybenzene sulfonic acid | 1:0.05 | 240g Water | 80°C | 0.3 MPa | 6 hours | 99.1% | 99.5% |
| 120g 2,3,4-trichloronitrobenzene | 6g p-hydroxybenzene sulfonic acid | 1:0.05 | 240g Water | 80°C | 0.3 MPa | 6 hours | 99.3% | 99.6% |
This table is based on data for the synthesis of the related compound 2,3-dichloro-6-nitroaniline. google.com
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly integrated into the synthesis of chemical intermediates to minimize environmental impact. The catalytic synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene exemplifies several green approaches. google.com
A primary green feature is the use of water as the reaction solvent, replacing more hazardous organic solvents. google.com Water is non-toxic, non-flammable, and readily available, making the process inherently safer and more environmentally benign. google.com Furthermore, the process is designed for efficiency; after the product is isolated by filtration, the filtrate containing the catalyst and unreacted ammonia can be replenished and reused in subsequent batches, minimizing waste. google.com The reduction of nitro compounds to amines is a cornerstone of the fine chemicals and pharmaceutical industries, and performing these reactions in aqueous media at ambient temperature and pressure represents a significant advancement in sustainable chemistry. nih.gov
Synthesis of Related Isomers and Structural Analogues for Comparative Studies
The synthesis of isomers and structural analogues is vital for comparative studies and for optimizing the properties of the final active pharmaceutical ingredient. In the context of this compound, a key intermediate for the drug Anagrelide, the synthesis of related compounds is well-documented.
A primary structural analogue is 2,3-dichloro-6-nitroaniline. Its synthesis is achieved through a two-step process starting from 1,2,3-trichlorobenzene. patsnap.com The first step involves the nitration of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid to produce 2,3,4-trichloronitrobenzene. patsnap.com In the second step, this intermediate undergoes a catalytic ammonolysis reaction, typically in an organic solvent or, in greener methods, in water, to yield 2,3-dichloro-6-nitroaniline. patsnap.comgoogle.com During the synthesis, other isomers such as 3,4-dichloro-6-nitroaniline can also be formed, posing separation challenges. patsnap.com
Other related structural analogues that are commercially available and relevant for synthetic chemistry include:
2,3-Dichloro-6-nitrobenzaldehyde bldpharm.com
2,3-Dichloro-6-nitrobenzonitrile bldpharm.com
These analogues serve as alternative starting points or as subjects for comparative biological and chemical studies. The synthesis of the direct precursor to the title compound, 2,3-dichloro-6-nitrobenzyl alcohol, is achieved through the reduction of 2,3-dichloro-6-nitrobenzaldehyde. This alcohol can then be converted to the corresponding benzylamine.
Chemical Reactivity and Transformation Studies of 2,3 Dichloro 6 Nitrobenzylamine
Reactions of the Amine Group
The primary amine group of 2,3-dichloro-6-nitrobenzylamine is a key site for reactions that build molecular complexity.
Acylation and Alkylation Reactions
The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and alkylation reactions.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base neutralizes the acid byproduct and facilitates the reaction. The product is an N-acylated derivative, an amide.
Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control and may result in overalkylation, yielding a mixture of secondary and tertiary amines. masterorganicchemistry.com To circumvent this, indirect methods like reductive amination are often preferred. masterorganicchemistry.comharvard.edu However, under specific conditions, mono-alkylation can be achieved. For instance, the use of a bulky protecting group on the amine, such as a phthalimide (B116566) group, can sterically hinder over-alkylation.
Condensation Reactions with Carbonyl Compounds
The amine group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). vanderbilt.edu This condensation reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. vanderbilt.edupressbooks.pub The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine.
The general mechanism for this reaction involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. The equilibrium of this reaction can be influenced by factors such as the reactivity of the carbonyl compound and the removal of water from the reaction mixture.
Reductive Amination Pathways
Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from this compound and a carbonyl compound. harvard.edu This process involves the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu This one-pot procedure is often preferred over direct alkylation due to its higher selectivity and avoidance of overalkylation issues. masterorganicchemistry.com
Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). masterorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective as it is stable under mildly acidic conditions and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound. harvard.edu Sodium triacetoxyborohydride is another mild and selective reagent that is often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu
The versatility of reductive amination allows for the introduction of a wide range of alkyl groups onto the amine by varying the aldehyde or ketone used. masterorganicchemistry.com
| Reaction Pathway | Reactants | Key Reagents/Conditions | Primary Product Type |
| Acylation | This compound, Acyl chloride/Anhydride | Base | N-acylated derivative (Amide) |
| Alkylation (Direct) | This compound, Alkyl halide | - | Secondary and Tertiary Amines |
| Condensation | This compound, Aldehyde/Ketone | Acid or Base | Imine (Schiff Base) |
| Reductive Amination | This compound, Aldehyde/Ketone | NaBH₃CN, NaB(OAc)₃H | Secondary Amine |
Reactions Involving the Nitro Group
The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group.
Reduction of the Nitro Group to Amino Group
The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation in organic synthesis. This reaction opens up pathways to a variety of other functional groups and is crucial for the synthesis of many biologically active molecules. A range of reducing agents and conditions can be employed for this purpose.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method that employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often efficient and provides clean reaction profiles. However, care must be taken as some catalysts, like Pd/C, can also lead to the dehalogenation of aryl halides. commonorganicchemistry.com Raney nickel is often a preferred catalyst when the substrate contains sensitive halogen substituents. commonorganicchemistry.com
Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classic and effective method for nitro group reduction. commonorganicchemistry.comyoutube.com For example, tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com
Transfer Hydrogenation: In this method, a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, is used in conjunction with a catalyst like Pd/C. researchgate.net This can be a milder alternative to using hydrogen gas.
Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org
The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, to avoid the reduction of other sensitive groups, milder conditions or more selective reagents are employed. researchgate.net
| Reducing System | Key Features |
| H₂/Pd/C | Efficient, but can cause dehalogenation. commonorganicchemistry.com |
| H₂/Raney Nickel | Good for substrates with halogen substituents. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Classic and effective method. commonorganicchemistry.com |
| SnCl₂ | Mild reducing agent. commonorganicchemistry.com |
| Zn/AcOH | Mild reducing conditions. commonorganicchemistry.com |
| Transfer Hydrogenation (e.g., Ammonium formate/Pd/C) | Milder alternative to H₂ gas. researchgate.net |
Mechanisms of Nitro Group Transformations
The reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates. nih.gov The exact mechanism can vary depending on the reducing agent and reaction conditions.
A generally accepted pathway for the reduction of aromatic nitro compounds involves the following steps:
Nitroso Intermediate: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O). researchgate.net
Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine (R-NHOH). researchgate.net
Amine Product: Finally, the hydroxylamine is reduced to the primary amine (R-NH₂). researchgate.net
Under certain conditions, side reactions can occur, leading to the formation of dimeric products such as azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds. wikipedia.org The formation of these byproducts is influenced by factors like the pH of the reaction medium and the nature of the reducing agent. For example, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. wikipedia.org
The step-wise nature of this reduction allows for the isolation of intermediates like hydroxylamines under carefully controlled conditions. wikipedia.org
Reactions of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound toward electrophilic substitution is significantly diminished. This is due to the presence of three electron-withdrawing groups: the two chlorine atoms and the strongly deactivating nitro group. These groups reduce the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles.
Further halogenation of the aromatic ring of this compound via electrophilic aromatic substitution is unlikely under standard conditions. The ring is electronically deactivated by the existing chloro and nitro substituents. Any potential electrophilic attack would face a high energy barrier.
Dehalogenation, the removal of chlorine atoms, would require potent reducing conditions, often involving metal catalysts. Such reactions are not commonly reported for this specific molecule but represent a potential synthetic pathway to modify the substitution pattern of the aromatic ring.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. msu.edu For this compound, the substituents have competing influences.
The chlorine atoms are deactivating but act as ortho, para-directors. The nitro group is a powerful deactivating group and a meta-director. youtube.com The benzylamine (B48309) group (-CH₂NH₂) is not directly conjugated to the ring; the methylene (B1212753) (-CH₂-) spacer means its primary influence is a weak activating inductive effect. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the amine would be protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group.
Given the strong deactivation provided by the collective substituents, forcing an electrophilic substitution reaction would be challenging. If a reaction were to occur, the incoming electrophile would likely be directed to the position meta to the nitro group and ortho or para to the chlorine atoms. The sole available position on the ring (position 5) is meta to the nitro group and para to one chlorine atom and ortho to the other.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -Cl | 2 | Deactivating | ortho, para |
| -Cl | 3 | Deactivating | ortho, para |
| -NO₂ | 6 | Strongly Deactivating | meta |
| -CH₂NH₂ | 1 | Weakly Activating (Inductive) | ortho, para |
| -CH₂NH₃⁺ | 1 | Deactivating (under acidic conditions) | meta |
Multi-component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency. organic-chemistry.org The primary amine of this compound makes it a suitable component for certain MCRs.
This compound serves as a critical building block in the synthesis of more complex molecules, most notably the pharmaceutical agent Anagrelide. chemicalbook.com The synthesis involves a key step where this compound is reacted with ethyl glycinate (B8599266). This reaction forms the intermediate ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, which then undergoes cyclization to form the core structure of Anagrelide.
While this specific step is a bimolecular condensation, it highlights the utility of the benzylamine's nucleophilicity in building molecular complexity, a principle central to MCRs. The amine can participate as the nucleophilic component in reactions like the Mannich or Kabachnik-Fields reactions, provided suitable aldehyde, ketone, or phosphonate (B1237965) partners are used. organic-chemistry.org
Functionalization Strategies and Their Impact on Reactivity
The chemical utility of this compound is largely defined by the strategic functionalization of its amine and nitro groups. These transformations can dramatically alter the molecule's electronic properties and subsequent reactivity.
Functionalization of the Amine Group: The benzylamine moiety is a primary nucleophile. Its most significant application is N-alkylation, as seen in the Anagrelide synthesis where it reacts with an ethyl glycinate derivative. This reaction is fundamental to its role as a pharmaceutical intermediate.
Reduction of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary arylamine (-NH₂). This transformation has a profound impact on the molecule's reactivity. Converting the nitro group to an amine group introduces a potent electron-donating group to the aromatic ring. This new amino group would strongly activate the ring towards electrophilic substitution, overriding the deactivating effects of the chlorine atoms and facilitating reactions that are otherwise difficult. The resulting diamine derivative becomes a valuable intermediate for the synthesis of nitrogen-containing heterocyclic compounds.
Table 2: Impact of Nitro Group Reduction on Molecular Properties
| Functional Group | Electronic Effect | Reactivity of Aromatic Ring | Potential Subsequent Reactions |
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Deactivated | Nucleophilic aromatic substitution |
| Amine (-NH₂) | Strongly Electron-Donating | Activated | Electrophilic aromatic substitution, Diazotization, Heterocycle formation |
Derivatives and Their Synthetic Utility in Advanced Organic Chemistry
Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate as a Key Intermediate
Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate is a crucial intermediate derived from 2,3-dichloro-6-nitrobenzylamine. google.com Its synthesis and subsequent conversion into other valuable compounds are central to various multi-step organic syntheses.
Synthesis and Purification Techniques
The synthesis of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride can be achieved through the reaction of this compound with ethyl glycinate (B8599266). An alternative and improved process involves the reaction of 2,3-dichloro-6-nitro benzyl (B1604629) methanesulfonate (B1217627) with glycine (B1666218) ethyl ester in acetonitrile, using anhydrous potassium carbonate and dimethylaminopyridine. google.com The reaction is typically stirred at a controlled temperature of 37-40°C for 24 hours. google.com
Following the reaction, the purification process involves several steps. The insoluble materials are filtered off, and the filtrate is concentrated. google.com Ethyl acetate (B1210297) is then used to strip off any remaining solvent, and more ethyl acetate is added before chilling the mixture. google.com The pH is adjusted to 2.0 with isopropanolic hydrogen chloride (IPA-HCl) to precipitate the hydrochloride salt. google.com The resulting solid is filtered, washed with chilled ethyl acetate, and dried under vacuum to yield ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride with high purity. google.com Some prior art processes required purification by column chromatography, which is often considered tedious and not ideal for industrial-scale production. google.comgoogle.com
| Reactants | Reagents/Solvents | Conditions | Purification Steps |
|---|---|---|---|
| 2,3-dichloro-6-nitro benzyl methanesulfonate, Glycine ethyl ester | Acetonitrile, Anhydrous Potassium carbonate, Dimethyl amino pyridine | Stirred at 37-40°C for 24 hours | Filtration, Concentration, Ethyl acetate stripping, pH adjustment with IPA-HCl, Chilling, Filtration, Washing with chilled ethyl acetate, Vacuum drying |
Subsequent Transformations to Biologically Active Compounds
Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate is a key precursor in the synthesis of the biologically active compound Anagrelide. google.comgoogle.com The synthetic pathway involves the reduction of the nitro group of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. google.com This reduction is typically carried out using a solution of stannous chloride dihydrate in concentrated hydrochloric acid at a controlled temperature of 15-20°C. google.com The reaction mixture is then heated and stirred to ensure completion. google.com
The resulting amine undergoes further transformations to yield Ethyl-5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazolin-3-acetate hydrobromide. google.com This intermediate is then cyclized to form Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) using an organic base such as triethylamine (B128534) in a suitable solvent like isopropyl alcohol, followed by refluxing. google.comgoogle.com
Synthesis of Quinazoline (B50416) and Quinoline (B57606) Derivatives
The core structure of this compound is a valuable building block for the synthesis of various quinazoline and quinoline derivatives, which are classes of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov
Cyclization Reactions and Annulation Strategies
The synthesis of quinazoline derivatives from intermediates derived from this compound often involves cyclization reactions. For instance, the formation of the quinazoline ring in the synthesis of Anagrelide occurs after the reduction of the nitro group and subsequent reaction to form an iminoquinazoline intermediate. google.com This intermediate, Ethyl-5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazolin-3-acetate hydrobromide, undergoes intramolecular cyclization upon treatment with a base to form the final tricyclic imidazo[2,1-b]quinazolinone system. google.comgoogle.com
Various annulation strategies are employed in the broader synthesis of quinazolines, which can be catalyzed by metals or proceed through other mechanisms. nih.gov These strategies often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.
Exploration of Other Highly Functionalized Heterocyclic Systems
The synthetic utility of this compound and its derivatives extends beyond quinazolines. The reactive functional groups—the amine and the nitro group on a dichlorinated benzene ring—provide multiple points for chemical modification, enabling the synthesis of a variety of highly functionalized heterocyclic systems. For example, the development of indazolo[2,3-a]quinazolines has been achieved through a sequential annulation and dehydrogenative aromatization strategy, showcasing the potential for creating complex fused ring systems. rsc.org
Design and Synthesis of Photoactivatable/Photocleavable Derivatives
The chemical structure of this compound inherently contains a 2-nitrobenzyl moiety, a well-established and widely utilized photolabile protecting group (PPG), also known as a photocage. wikipedia.orgthieme-connect.de PPGs are chemical groups that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active substance without the need for chemical reagents. wikipedia.org The photocleavage mechanism for 2-nitrobenzyl-based PPGs is a classic Norrish Type II reaction. wikipedia.org Upon irradiation with UV light (typically in the 320-365 nm range), the nitro group undergoes an electronic transition. wikipedia.orgthieme-connect.de This leads to the abstraction of a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate, which then rapidly rearranges to release the protected amine and form a 2,3-dichloro-6-nitrosobenzaldehyde byproduct. wikipedia.org
The efficiency and properties of these PPGs can be fine-tuned through modifications to the aromatic ring. While the specific quantum yield for this compound itself is not widely reported, substitutions on the nitrobenzyl ring are known to influence cleavage efficiency. wikipedia.org For instance, the introduction of methoxy (B1213986) groups, as seen in the 6-nitroveratryl (NV) group, can alter the absorption wavelength and cleavage properties. google.com The presence of the two chlorine atoms on the benzylamine (B48309) ring in this compound likely modifies its electronic properties and, consequently, its photorelease characteristics compared to the parent 2-nitrobenzylamine. cymitquimica.com
The ability to be cleaved by light makes nitrobenzyl-based derivatives, such as those from this compound, suitable for surface modification and integration with various materials. wikipedia.org Photocleavable groups can be used as linkers to tether molecules to substrates like polymers, gels, and nanomaterials. wikipedia.orggoogle.com Subsequent irradiation allows for the controlled release of the molecule from the surface. This technique is fundamental to applications like photolithography, the creation of microarrays, and controlled drug delivery systems. google.com
While specific research detailing the integration of this compound derivatives with carbon nanomaterials is not prominent, the general principle is well-established for similar PPGs. wikipedia.org These derivatives could be attached to a substrate to "cage" a reactive species. For example, a surface could be functionalized with a molecule whose activity is blocked by the 2,3-dichloro-6-nitrobenzyl group. Upon light exposure to a specific area, the protecting group is cleaved, uncaging the molecule and activating its function only in the irradiated region. google.com This strategy has been used to create photodegradable polymers and to pattern surfaces with biomolecules. wikipedia.org
Derivatives as Intermediates in Pharmaceutical and Agrochemical Research
This compound is a significant building block, primarily recognized for its role as a key intermediate in the synthesis of pharmaceutical compounds. chemicalbook.comechemi.com Its utility stems from the specific arrangement of its functional groups—the primary amine, the nitro group, and the two chlorine atoms—which allow for sequential chemical transformations to build more complex molecular architectures. cymitquimica.com While its application in agrochemical research is less documented, compounds with chlorinated and nitroaromatic structures are of general interest in the field for the development of new active substances. cymitquimica.com
The main application documented in scientific literature and patents is in the production of Anagrelide, a medication used for treating thrombocythemia. chemicalbook.com The synthesis of Anagrelide and its analogues relies on derivatives formed directly from this compound.
The synthesis of Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) from this compound involves a multi-step process that builds the final tricyclic quinazolinone structure. newdrugapprovals.orgdrugfuture.com The derivatives of this compound are the sequential intermediates in this synthetic pathway.
A common synthetic route involves the following key transformations: newdrugapprovals.orgdrugfuture.comgoogle.com
Alkylation: this compound is reacted with an ethyl glycinate equivalent, such as ethyl bromoacetate, to form the N-substituted glycine ester derivative, Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate . newdrugapprovals.orggoogle.com
Reduction: The nitro group of this glycine derivative is then reduced to an amine. This is a critical step, often accomplished using reducing agents like stannous chloride (SnCl₂) in hydrochloric acid, to yield Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate . newdrugapprovals.orggoogle.com
Cyclization: The resulting diamine derivative is then cyclized to form the core heterocyclic structure of Anagrelide. This is typically a two-step process. First, a reaction with cyanogen (B1215507) bromide creates an iminoquinazoline intermediate, Ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate . newdrugapprovals.orgdrugfuture.com
Final Ring Closure: This intermediate undergoes a final intramolecular cyclization, often promoted by a base like triethylamine in refluxing ethanol, to yield the final product, Anagrelide . newdrugapprovals.orgdrugfuture.com
The table below outlines the major intermediates derived from this compound in a typical Anagrelide synthesis.
| Step | Starting Material | Key Reagents | Intermediate Derivative Formed | Reference |
|---|---|---|---|---|
| 1 | This compound | Ethyl bromoacetate, Triethylamine | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | newdrugapprovals.org |
| 2 | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate | Stannous chloride (SnCl₂), HCl | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | newdrugapprovals.orggoogle.com |
| 3 | Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate | Cyanogen bromide (CNBr) | Ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate | newdrugapprovals.orgdrugfuture.com |
| 4 | Ethyl 5,6-dichloro-3,4-dihydro-2-(1H)-iminoquinazoline-3-acetate | Triethylamine, Ethanol (reflux) | Anagrelide | newdrugapprovals.orgdrugfuture.com |
This synthetic pathway highlights the role of this compound as a crucial precursor, where its derivatives are sequentially modified to construct the complex, biologically active Anagrelide molecule. newdrugapprovals.orgdrugfuture.comgoogle.comgoogle.com
Spectroscopic and Computational Characterization of 2,3 Dichloro 6 Nitrobenzylamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. Each technique provides unique information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2,3-dichloro-6-nitrobenzylamine, ¹H NMR and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region would be expected to show two doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. The benzylic protons (CH₂) would likely appear as a singlet, integrating to two protons, with its chemical shift influenced by the adjacent amino group and the substituted benzene ring. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. For this compound, one would expect to see signals for the six aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (Cl, NO₂, and CH₂NH₂). For instance, carbons bearing the chlorine and nitro groups would exhibit characteristic shifts.
While specific spectral data for this compound is not publicly available, data for related compounds like 2-chloroaniline (B154045) and various substituted benzylamines can provide expected ranges for chemical shifts. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic CH | 7.5 - 8.0 | 120 - 135 | Doublet | Two distinct signals expected. |
| Aromatic C-Cl | 130 - 140 | Singlet | ||
| Aromatic C-NO₂ | 145 - 155 | Singlet | ||
| Aromatic C-CH₂NH₂ | 135 - 145 | Singlet | ||
| Benzylic CH₂ | 3.8 - 4.2 | 40 - 50 | Singlet | |
| Amine NH₂ | 1.5 - 3.0 | Broad Singlet | Shift and appearance are solvent-dependent. |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would produce strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and the CH₂ group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group are often strong in Raman spectra. A study on 2,3,6-trifluorobenzoic acid demonstrates the utility of combining FTIR and Raman spectroscopy with computational methods for detailed vibrational assignments. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molecular weight: 221.04 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 221, with isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Common fragmentation pathways for benzylamines include alpha-cleavage (loss of the amino group) and fragmentation of the aromatic ring. libretexts.org The presence of the nitro group would also influence the fragmentation pattern.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions due to the substituted benzene ring. The nitro group, being a strong chromophore, would significantly influence the spectrum. A study on nitrobenzaldehydes showed that such compounds typically exhibit weak n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths. rsc.org Similar transitions would be expected for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state of this compound. While the crystal structure of the final drug, anagrelide, is known, the specific crystal structure of its precursor, this compound, does not appear to be publicly documented. nih.govwikipedia.org
Computational Chemistry and Theoretical Studies
In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts of this compound. Such theoretical studies can also provide insights into the electronic structure, molecular orbital energies, and reactivity of the molecule. While general computational studies on the electronic structures of various materials exist, specific theoretical investigations into this compound are not found in the surveyed literature. researchgate.netaps.orgrsc.org
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, we can infer its characteristics by examining studies on structurally related compounds, such as dichloronitrobenzenes and other nitroaromatic derivatives.
The geometry of the this compound molecule is dictated by the steric and electronic interactions between the substituents on the benzene ring. The presence of two adjacent chlorine atoms and a nitro group ortho to the benzylamine (B48309) moiety introduces significant steric strain, which may lead to out-of-plane distortions of the substituents to achieve a more stable conformation.
The electronic structure is heavily influenced by the electron-withdrawing nature of the nitro group and the chlorine atoms, and the electron-donating potential of the amino group in the benzylamine substituent. This push-pull electronic effect creates a complex distribution of electron density across the aromatic ring. The nitro group, being a strong deactivator, significantly lowers the energy of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. In similar nitroaromatic compounds, the HOMO is often localized on the aromatic ring and the amino substituent, while the LUMO is predominantly centered on the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For analogous dichloronitrobenzene compounds, DFT calculations have been employed to determine various molecular properties. For instance, studies on 2,4-dichloronitrobenzene (B57281) reveal insights into its molecular geometry and electronic properties which can be extrapolated to understand this compound. chemicalbook.comnih.gov
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Basis of Prediction |
| Molecular Geometry | Non-planar due to steric hindrance between adjacent substituents. | Steric effects of ortho and adjacent chloro and nitro groups. |
| HOMO Localization | Primarily on the benzene ring and the benzylamine group. | Electron-donating nature of the amine. |
| LUMO Localization | Primarily on the nitro group. | Strong electron-withdrawing nature of the nitro group. |
| HOMO-LUMO Gap | Relatively small, indicating potential for reactivity. | Push-pull electronic effects of substituents. |
Docking Studies and Molecular Dynamics Simulations (if applicable to derivatives' binding)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict the binding affinity and interaction patterns of ligands with biological macromolecules, such as proteins. These techniques are particularly relevant for the derivatives of this compound, especially in the context of drug design, given that this compound is a known intermediate in the synthesis of the drug Anagrelide. wikipedia.org
Docking studies on derivatives of this compound would involve placing the molecule into the binding site of a target protein and calculating the binding energy. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein are analyzed to predict the binding mode. For instance, the benzylamine and nitro groups can act as hydrogen bond donors and acceptors, respectively, while the dichlorinated phenyl ring can engage in hydrophobic and van der Waals interactions.
Molecular dynamics simulations can further refine the results of docking studies by providing a dynamic picture of the ligand-protein complex over time. MD simulations can reveal the stability of the binding pose, conformational changes in the protein and ligand upon binding, and the role of solvent molecules in the interaction. Although specific MD simulation studies on derivatives of this compound are not reported, simulations of Anagrelide analogues could provide a framework for understanding the dynamic behavior of these related compounds. nih.gov
Table 2: Potential Interaction Sites for Derivatives of this compound in a Protein Binding Pocket
| Functional Group | Potential Interaction Type |
| Benzylamine (-CH2NH2) | Hydrogen bond donor |
| Nitro Group (-NO2) | Hydrogen bond acceptor, electrostatic interactions |
| Dichlorophenyl Ring | Hydrophobic interactions, π-π stacking, halogen bonding |
Prediction of Reactivity and Reaction Mechanisms
The reactivity of this compound is largely governed by the interplay of its functional groups. The electron-withdrawing nitro and chloro substituents deactivate the aromatic ring towards electrophilic substitution, while activating it towards nucleophilic aromatic substitution (SNAr). The primary amine of the benzylamine group is a nucleophilic center and can undergo various reactions such as acylation and alkylation.
The presence of the nitro group makes the compound susceptible to reduction. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, depending on the reducing agent and reaction conditions. This reduction is a key step in the synthesis of Anagrelide from its precursors. wikipedia.org
The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under harsh conditions, typical for SNAr reactions on deactivated aromatic rings. The positions of the chlorine atoms relative to the strong electron-withdrawing nitro group will influence their reactivity towards nucleophilic attack.
The benzylamine moiety provides a site for reactions typical of primary amines. It can be acylated to form amides, alkylated, or can participate in condensation reactions.
The degradation of chlorinated nitroaromatic compounds has been studied, and these studies can provide insights into the potential environmental fate and reactivity of this compound. nih.govresearchgate.net Microbial degradation pathways often involve the reduction of the nitro group followed by dehalogenation.
Thermogravimetric Analysis and Thermal Stability Studies
Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA would provide information on its decomposition temperature and the presence of any volatile components.
While specific TGA data for this compound is not available in the reviewed literature, the thermal behavior of related compounds can offer valuable predictions. Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition can be exothermic and potentially explosive. nih.gov The presence of the nitro group significantly influences the thermal stability.
The decomposition of chlorinated hydrocarbons often proceeds through the elimination of hydrogen chloride (HCl). nih.gov Therefore, it is plausible that the thermal decomposition of this compound could involve the loss of HCl, along with the decomposition of the nitro and benzylamine groups. TGA coupled with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could identify the gaseous products evolved during decomposition, providing a detailed understanding of the decomposition mechanism.
Studies on the thermal stability of dichloronitrobenzene isomers indicate that the position of the substituents affects the decomposition temperature. chemicalbook.com For instance, 2,4-dichloronitrobenzene is reported to be stable up to a certain temperature, beyond which it decomposes. chemicalbook.com It is expected that this compound would exhibit a complex decomposition profile due to the presence of multiple reactive functional groups.
Table 3: Predicted Thermal Decomposition Characteristics of this compound
| Characteristic | Predicted Behavior | Rationale |
| Decomposition Onset | Expected at an elevated temperature, but potentially lower than simpler dichlorobenzenes due to the nitro and amine groups. | Nitroaromatic compounds can be thermally sensitive. |
| Decomposition Products | Likely to include HCl, oxides of nitrogen, and various organic fragments. | Based on the decomposition of chlorinated and nitroaromatic compounds. |
| Residue | A carbonaceous residue may be formed at the end of the analysis. | Common in the thermal decomposition of organic compounds. |
Mechanistic Investigations of Reactions Involving 2,3 Dichloro 6 Nitrobenzylamine
Detailed Reaction Mechanisms for Key Transformations
The primary reaction of 2,3-dichloro-6-nitrobenzylamine in synthetic pathways is its N-alkylation, a type of nucleophilic substitution. A key example is the reaction with ethyl glycinate (B8599266) to form ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, a direct precursor to Anagrelide. While specific mechanistic studies on this compound are not extensively available in peer-reviewed literature, the mechanism can be inferred from the well-established principles of nucleophilic substitution on benzyl (B1604629) derivatives.
The reaction likely proceeds through a pathway with characteristics of both SN1 and SN2 reactions. Benzyl halides and related compounds are known to react via a continuum of mechanisms, with the specific pathway being highly dependent on the reaction conditions. The benzyl carbocation that would be formed in a pure SN1 mechanism is stabilized by resonance with the aromatic ring, making this pathway plausible. Conversely, the primary nature of the benzylic carbon also allows for a direct SN2 attack.
A plausible mechanistic pathway for the N-alkylation of this compound is as follows:
Activation of the Substrate (if necessary): In many synthetic procedures, this compound is first converted to a derivative with a better leaving group than the amino group itself. For instance, it can be prepared from 2,3-dichloro-6-nitrobenzyl alcohol by conversion to a sulfonate ester (e.g., mesylate or tosylate). In this case, the amine is the nucleophile attacking a different activated substrate. However, for direct alkylation of the benzylamine (B48309), the reaction would involve the amine acting as the nucleophile.
Nucleophilic Attack: The nitrogen atom of the amine nucleophile (e.g., ethyl glycinate) attacks the benzylic carbon of this compound (or more likely, an activated derivative like 2,3-dichloro-6-nitrobenzyl halide or sulfonate).
Transition State:
SN2-like Transition State: A concerted mechanism where the nucleophile attacks as the leaving group departs would involve a pentacoordinate transition state. The electron-withdrawing nitro and chloro groups on the benzene (B151609) ring can influence the stability of this transition state.
SN1-like Transition State: A stepwise mechanism would involve the formation of a benzyl carbocation intermediate. The stability of this carbocation is enhanced by the resonance delocalization of the positive charge into the benzene ring.
Proton Transfer: Following the nucleophilic attack, the resulting ammonium (B1175870) ion is deprotonated, often by a base present in the reaction mixture (e.g., triethylamine (B128534) or potassium carbonate), to yield the final N-alkylated product. In some cases, the reactant amine itself can act as the base.
Recent computational studies on the alkylation of other amines have highlighted the complexity of these reactions, indicating that proton transfer equilibria can significantly impact reaction kinetics and selectivity, often leading to the formation of multiple alkylated products if not carefully controlled.
Kinetic and Thermodynamic Aspects of Reactions
Quantitative kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the public domain. However, general principles from related systems can provide valuable insights.
Kinetics: The rate of N-alkylation of benzylamines is influenced by several factors:
Nature of the Leaving Group: The reaction rate is highly dependent on the quality of the leaving group. For derivatives of 2,3-dichloro-6-nitrobenzyl alcohol, the rate would follow the general trend: I > Br > Cl > OTs > OMs > OH.
Nucleophilicity of the Amine: The rate increases with the nucleophilicity of the attacking amine. For instance, primary amines are generally good nucleophiles for this type of reaction.
Steric Hindrance: Increased steric bulk on either the benzylamine or the attacking nucleophile will decrease the reaction rate, particularly for an SN2-type mechanism.
Concentration: For an SN2 pathway, the rate is dependent on the concentration of both the benzylamine derivative and the nucleophile (Rate = k[Substrate][Nucleophile]). For an SN1 pathway, the rate-determining step is the formation of the carbocation, so the rate is primarily dependent on the concentration of the substrate (Rate = k[Substrate]).
Kinetic studies on the oxidation of substituted benzylamines have shown that the cleavage of the α-C-H bond can be the rate-determining step in those specific reactions, as evidenced by a significant kinetic isotope effect. While not a nucleophilic substitution, this highlights that different transformations of benzylamines can have distinct rate-determining steps.
| Thermodynamic Parameter | Influence on N-Alkylation of Benzylamines |
| Enthalpy (ΔH) | Generally negative (exothermic) due to the formation of a strong C-N bond, which is energetically more favorable than the C-leaving group bond being broken. |
| Entropy (ΔS) | The change in entropy can be small or slightly negative, as two reactant molecules combine to form one product molecule and a displaced leaving group. The overall spontaneity is typically dominated by the negative enthalpy change. |
| Gibbs Free Energy (ΔG) | Expected to be negative for a spontaneous reaction, driven by the favorable enthalpy change. |
This table is a qualitative representation based on general principles of N-alkylation reactions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
